molecular formula C14H22N2O3S B400459 N-[4-(dipropylsulfamoyl)phenyl]acetamide CAS No. 294885-63-5

N-[4-(dipropylsulfamoyl)phenyl]acetamide

Cat. No.: B400459
CAS No.: 294885-63-5
M. Wt: 298.4g/mol
InChI Key: RSKJZTBKLIORJO-UHFFFAOYSA-N
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Description

N-[4-(Dipropylsulfamoyl)phenyl]acetamide is a sulfonamide derivative characterized by a dipropylsulfamoyl group attached to the para position of an acetamide-substituted benzene ring. Its molecular formula is C22H25N3O5S, with an average molecular weight of 443.518 g/mol (monoisotopic mass: 443.151492 g/mol) . The dipropylsulfamoyl moiety contributes to its lipophilicity and steric bulk, which may influence pharmacological properties such as membrane permeability and target binding .

Properties

CAS No.

294885-63-5

Molecular Formula

C14H22N2O3S

Molecular Weight

298.4g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C14H22N2O3S/c1-4-10-16(11-5-2)20(18,19)14-8-6-13(7-9-14)15-12(3)17/h6-9H,4-5,10-11H2,1-3H3,(H,15,17)

InChI Key

RSKJZTBKLIORJO-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[4-(dipropylsulfamoyl)phenyl]acetamide and analogous sulfonamide derivatives:

Compound Name Molecular Formula Substituent on Sulfamoyl Group Key Properties/Activities References
This compound C22H25N3O5S Dipropylamino High lipophilicity; potential CNS activity
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide C12H18N2O3S Diethylamino Anti-hypernociceptive activity in inflammatory pain models
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide C12H17N3O3S Piperazinyl Enhanced anti-inflammatory activity
N-[4-(Dimethylsulfamoyl)phenyl]acetamide C10H14N2O3S Dimethylamino Lower steric hindrance; moderate solubility
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide C11H12N4O3S2 5-Methyl-1,3,4-thiadiazolyl Intermediate in sulfamethizole synthesis; antibacterial impurity
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide C14H20N2O3S Cyclohexylamino Crystallographically characterized; comparable bond geometry to other sulfonamides
Acetylsulfanilamide C8H10N2O3S Amine (unsubstituted) Simplest sulfamoyl derivative; foundational antibacterial activity
N-[4-(Propylsulfamoyl)phenyl]acetamide C11H16N2O3S Propylamino Intermediate lipophilicity; used in drug discovery libraries
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide C15H16N2O4S 4-Methoxyphenyl Aromatic substituent; potential electronic modulation
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide C10H13ClN2O3S Dimethylamino + chloroacetamide Electron-withdrawing group; altered reactivity

Pharmacological Activity Comparisons

  • Analgesic and Anti-inflammatory Activity: The diethyl-substituted derivative (Compound 36, C12H18N2O3S) demonstrated anti-hypernociceptive activity in inflammatory pain models, likely due to modulation of prostaglandin pathways . The piperazinyl-substituted analog (Compound 37, C12H17N3O3S) showed superior anti-inflammatory effects, attributed to enhanced solubility and interaction with cyclooxygenase (COX) isoforms .
  • Antibacterial and Impurity Profiles :

    • N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide (Compound 3, C11H12N4O3S2 ) is a synthetic intermediate for sulfamethizole. Its overreaction produces bis-sulfonamide impurities (e.g., Compound 5, C20H21N5O5S2 ), highlighting the sensitivity of sulfonamide synthesis to substituent reactivity .
  • Structural Influences on Binding :

    • Aryl-substituted derivatives (e.g., C15H16N2O4S with 4-methoxyphenyl) exhibit electronic effects that may enhance binding to aromatic-rich enzyme active sites, whereas aliphatic substituents (e.g., dipropyl, cyclohexyl) favor hydrophobic interactions .

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